5,5'-dibromo-2,2'-bipyrimidine
Overview
Description
2,2’-Bipyrimidine, 5,5’-dibromo- is a bromine-functionalized derivative of bipyrimidine. This compound is known for its excellent coordination properties and is widely used as a building block in the synthesis of complex ligands and functional materials. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary targets of 2,2’-Bipyrimidine, 5,5’-dibromo- are complex ligands that are synthesized through metal-catalyzed coupling reactions . These ligands are used in materials science and in the synthesis of complex molecular topologies .
Mode of Action
The compound interacts with its targets through a process known as Stille coupling . This process involves the selective stepwise functionalization of the compound, which is detailed and documented in various studies .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of functional materials and complex molecular topologies . These include biodiagnostics, photovoltaics, organic light-emitting diodes, catenanes, and trefoil and pentafoil knots .
Pharmacokinetics
The pharmacokinetic properties of 2,2’-Bipyrimidine, 5,5’-dibromo- The synthesis of the compound is known to be efficiently conducted on a multigram scale from inexpensive starting materials .
Result of Action
The result of the compound’s action is the production of complex ligands that have excellent coordination properties . These ligands are used in the synthesis of functional materials and complex molecular topologies .
Action Environment
The action of 2,2’-Bipyrimidine, 5,5’-dibromo- is influenced by the conditions under which the Stille coupling process occurs . The synthesis of the compound takes 4-5 days, involving the preparation of the key intermediate 2,2’-bipyridine dihydrobromide, its reaction with bromine in a steel bomb reaction vessel, and the isolation and purification of the final product .
Preparation Methods
The synthesis of 2,2’-Bipyrimidine, 5,5’-dibromo- typically involves the bromination of 2,2’-bipyrimidine. One common method includes the reaction of 2,2’-bipyrimidine with bromine in a suitable solvent, such as acetic acid, under controlled conditions. The reaction is usually carried out in a steel bomb reaction vessel to ensure safety and efficiency. The process involves the preparation of the key intermediate 2,2’-bipyrimidine dihydrobromide, followed by its reaction with bromine. The final product is then isolated and purified .
Chemical Reactions Analysis
2,2’-Bipyrimidine, 5,5’-dibromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through reactions such as Stille coupling, Suzuki coupling, and Sonogashira coupling. .
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coordination Reactions: Due to its excellent coordination properties, 2,2’-Bipyrimidine, 5,5’-dibromo- can form complexes with various metal ions, such as ruthenium and iridium.
Scientific Research Applications
Comparison with Similar Compounds
2,2’-Bipyrimidine, 5,5’-dibromo- is unique due to its bromine functionalization, which allows for further functionalization and the formation of larger conjugated molecules. Similar compounds include:
2,2’-Bipyridine: A related compound with similar coordination properties but without the bromine functionalization
5,5’-Dibromo-2,2’-bipyridine: Another bromine-functionalized derivative, but with a different base structure.
5-Bromo-2-iodopyrimidine: A compound used in the synthesis of 2,2’-Bipyrimidine, 5,5’-dibromo- and other related derivatives.
These compounds share similar coordination properties but differ in their functional groups and specific applications.
Properties
IUPAC Name |
5-bromo-2-(5-bromopyrimidin-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N4/c9-5-1-11-7(12-2-5)8-13-3-6(10)4-14-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRAKBLCEALHKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C2=NC=C(C=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447828 | |
Record name | 2,2'-Bipyrimidine, 5,5'-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400859-09-8 | |
Record name | 2,2'-Bipyrimidine, 5,5'-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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